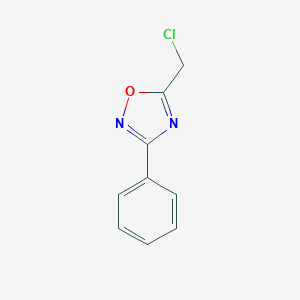

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSYUUPMPGDIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359502 | |

| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-94-2 | |

| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole from Benzamidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, a valuable heterocyclic compound in medicinal chemistry, starting from benzamidoxime. The synthesis involves a two-step process: the acylation of benzamidoxime followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis proceeds through two key transformations:

-

O-Acylation of Benzamidoxime: Benzamidoxime is first reacted with a suitable chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride, to form the intermediate O-(chloroacetyl)benzamidoxime. This step is crucial for introducing the chloromethyl group precursor.

-

Cyclodehydration: The O-acylated intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step can be achieved through various methods, including thermal heating or microwave irradiation.[1][2]

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound from benzamidoxime.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that specific yields may vary depending on the reaction scale and purification method.

| Step | Reactants | Reagents & Solvents | Temperature | Reaction Time | Product | Yield |

| 1. O-Acylation | Benzamidoxime, Chloroacetyl Chloride | Dichloromethane (DCM), Triethylamine (TEA) | 0 °C to Room Temp | 2-4 hours | O-(chloroacetyl)benzamidoxime | High |

| 2. Cyclodehydration | O-(chloroacetyl)benzamidoxime | Toluene | Reflux | 8-12 hours | This compound | Good to Excellent[3] |

Detailed Experimental Protocols

Step 1: Synthesis of O-(chloroacetyl)benzamidoxime

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add benzamidoxime (1.0 eq).

-

Solvent and Base Addition: Dissolve the benzamidoxime in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.1 eq) dropwise to the solution while stirring.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-(chloroacetyl)benzamidoxime. The crude product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: Place the crude O-(chloroacetyl)benzamidoxime from the previous step into a round-bottom flask equipped with a reflux condenser.

-

Solvent Addition: Add toluene to the flask.

-

Cyclodehydration: Heat the reaction mixture to reflux and maintain it for 8-12 hours. The cyclization can also be effectively carried out using microwave irradiation, which can significantly reduce the reaction time.[1]

-

Monitoring: Monitor the formation of the 1,2,4-oxadiazole by TLC.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key chemical transformations.

Caption: Logical flow of the synthesis of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1,2,4-Oxadiazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered substantial interest in medicinal chemistry.[1][2] Its significance often lies in its function as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive exploration of the core reaction mechanisms involved in the synthesis of the 1,2,4-oxadiazole ring, presents quantitative data for key methods, and offers detailed experimental protocols.

Core Reaction Mechanisms

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two major synthetic pathways: the acylation of amidoximes followed by cyclodehydration, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[4][5]

1. Synthesis from Amidoximes and Acylating Agents

The most versatile and widely employed method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carbonyl-containing compound, such as a carboxylic acid, acyl chloride, ester, or anhydride.[3][6][7] The general mechanism proceeds in two fundamental stages: the initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the aromatic heterocycle.[3][8]

The first step is the nucleophilic attack of the amidoxime on the activated carbonyl group of the acylating agent to form an O-acylamidoxime intermediate.[6][8] This intermediate can either be isolated or generated in situ.[3][9] The subsequent and often rate-limiting step is the cyclodehydration of this intermediate, which involves the removal of a water molecule to close the ring.[10] This cyclization is typically promoted by thermal means (heating in a high-boiling solvent) or by using a base.[8][9][10]

Modern protocols have been developed to streamline this process into efficient one-pot syntheses, avoiding the need to isolate the O-acylamidoxime intermediate.[2][9] These methods often employ activating agents for carboxylic acids, such as carbodiimides (EDC, DCC) or the Vilsmeier reagent, or utilize superbase media like NaOH or KOH in DMSO to facilitate the reaction at room temperature.[2][9]

2. 1,3-Dipolar Cycloaddition

An alternative and classical approach to the 1,2,4-oxadiazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile).[2][11] Nitrile oxides are typically unstable and are generated in situ, commonly from the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes.[12]

Once formed, the nitrile oxide reacts with a nitrile, where the oxygen of the nitrile oxide adds to the carbon of the nitrile, and the carbon of the nitrile oxide adds to the nitrogen of the nitrile, forming the five-membered ring in a single, concerted step. A significant competing side reaction in this method is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[10] To minimize this, the reaction is often performed using the nitrile as the solvent or in a large excess.[10]

Data Presentation: Comparison of Synthetic Protocols

The choice of synthetic method can significantly impact reaction efficiency, time, and substrate scope. The following tables summarize quantitative data from various reported protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Table 1: Synthesis via Amidoxime Acylation and Cyclization

| Acylating Agent | Cyclization Conditions | Solvent | Time | Yield (%) | Reference |

| Carboxylic Acid / EDC | Reflux | Dioxane | 12 h | 60-85 | [2] |

| Carboxylic Acid / CDI | 110 °C | DMF | 2 h | 70-95 | [8] |

| Carboxylic Acid Ester | NaOH (powdered) | DMSO | 4-24 h | 11-90 | [2][9] |

| Acyl Chloride | TBAF | THF | 1-16 h | 75-98 | [2][9] |

| Acyl Chloride | K₂CO₃ / Microwave | None | 5-10 min | 80-92 | [4] |

| Carboxylic Acid / T3P® | 80 °C | Ethyl Acetate | 3 h | 65-90 | [2] |

Table 2: One-Pot Synthesis Protocols

| Reactants | Reagents/Catalyst | Solvent | Time | Yield (%) | Reference |

| Nitrile, Hydroxylamine, Carboxylic Acid | Vilsmeier Reagent | CH₂Cl₂ | 3 h | 61-93 | [4][9] |

| Amidoxime, Aldehyde | NaOH | DMSO | 12 h | 27-76 | [13] |

| Nitrile, Hydroxylamine, Meldrum's Acid | Microwave | None | 10-15 min | 75-90 | [12] |

| Amidoxime, Carboxylic Acid Ester | NaOH (powdered) | DMSO | 4-24 h | 11-90 | [2] |

Experimental Protocols

Detailed methodologies are provided for two common and effective synthetic procedures.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [2]

This protocol describes the direct synthesis from an amidoxime and a carboxylic acid ester at room temperature.

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (powdered, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Cold Water

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired 1,2,4-oxadiazole.

-

Protocol 2: Microwave-Assisted Synthesis from an Amidoxime and an Acyl Chloride [4]

This protocol utilizes microwave irradiation to accelerate the cyclization process.

-

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Acyl Chloride (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq) or another suitable solid support (e.g., NH₄F/Al₂O₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (for workup)

-

-

Procedure:

-

In a microwave-safe vessel, thoroughly mix the substituted amidoxime and potassium carbonate.

-

Add the substituted acyl chloride to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100-140 °C) for 5-15 minutes. Optimization of time and temperature may be required.

-

After cooling to room temperature, add DCM or THF to the vessel and stir.

-

Filter the mixture to remove the inorganic salts.

-

Wash the solid residue with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired 1,2,4-oxadiazole.

-

References

- 1. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. soc.chim.it [soc.chim.it]

- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Method 1: Two-Step Synthesis from Benzamidoxime and an Acylating Agent

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1,2,4-Oxadiazole: Starting Materials and Core Methodologies

The 3-phenyl-1,2,4-oxadiazole moiety is a significant structural motif in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which enhances its metabolic stability and pharmacokinetic profile.[1][2] This has led to its incorporation into a wide range of biologically active compounds, including muscarinic agonists, serotoninergic antagonists, and benzodiazepine receptor agonists.[2] This guide provides a detailed overview of the primary synthetic routes to 3-phenyl-1,2,4-oxadiazole, focusing on the necessary starting materials, quantitative data, and comprehensive experimental protocols for two major synthetic strategies.

This classical and highly versatile method involves two discrete steps: the acylation of a pre-formed amidoxime, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. The key starting material for introducing the 3-phenyl group is benzamidoxime.

Starting Materials:

-

Benzamidoxime

-

Acylating agent (e.g., Acyl Chlorides, Carboxylic Anhydrides, or Carboxylic Acids with a coupling agent)

-

Base (e.g., Triethylamine, Potassium Carbonate)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

Logical Workflow for Two-Step Synthesis

Caption: Workflow for the two-step synthesis of 3-phenyl-1,2,4-oxadiazole.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzamidoxime | 3-Aryl-acryloyl chlorides | Potassium Carbonate | Dichloromethane | RT | - | 64-79 |

| Amidoximes | Carboxylic Acids | DBU | p-Xylene | 115-120 | - | 80-96 |

| Amidoximes | Cinnamic Acids | Ethyl Chloroformate/KOH | DMA | RT | - | Good |

Note: Yields are for a range of 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.[3]

-

Preparation of the Reaction Mixture: To a sealed vessel containing 3.0 mL of anhydrous dichloromethane under a dry nitrogen atmosphere, add benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).

-

Addition of Acylating Agent: Dilute the desired acyl chloride (e.g., cinnamoyl chloride for a 5-styryl substituent) in 3.0 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are completely consumed.

-

Work-up: Upon completion, add 1 g of silica gel (60–120 mesh) to the reaction mixture.

-

Purification: Remove the solvent under reduced pressure. The product, adsorbed onto the silica, can then be purified by column chromatography.

Method 2: One-Pot Synthesis from Benzonitrile

One-pot syntheses are highly efficient as they reduce the number of work-up and purification steps, saving time and resources.[4] A common one-pot approach for 3-phenyl-1,2,4-oxadiazole starts from benzonitrile, which is converted to benzamidoxime in situ.

Starting Materials:

-

Benzonitrile

-

Hydroxylamine Hydrochloride

-

Base (e.g., Triethylamine, Sodium Hydroxide)

-

An aldehyde or other electrophile

-

Catalyst (optional, e.g., Graphene Oxide)

-

Solvent (e.g., Ethanol, DMSO)

Synthetic Pathway for One-Pot Synthesis

Caption: General scheme for the one-pot synthesis of 3-phenyl-1,2,4-oxadiazole.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzonitrile | Hydroxylamine HCl, Aldehyde | Base | - | - | - | Good |

| Benzonitrile | Hydroxylamine HCl, Aldehyde | Graphene Oxide | - | 80 | - | 73 |

| Aryl Nitriles | Hydroxylamine, Crotonoyl Chloride | Acetic Acid (cat.) | THF/DMSO | - | - | High |

Note: Yields are for a range of 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol

The following is a general protocol for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and aldehydes.[5]

-

Amidoxime Formation: In a reaction vessel, combine the nitrile (e.g., benzonitrile), hydroxylamine hydrochloride, and a suitable base in a solvent. The mixture is typically heated to facilitate the formation of the amidoxime intermediate.

-

Addition of Aldehyde: To the solution containing the in situ generated amidoxime, add the desired aldehyde.

-

Cyclization and Oxidation: The reaction mixture is then heated. In some procedures, the aldehyde acts as both the C5 source for the oxadiazole ring and the oxidant to convert the intermediate 4,5-dihydro-1,2,4-oxadiazole to the final aromatic product.[5]

-

Work-up and Purification: After the reaction is complete (as determined by TLC), the mixture is cooled, and the product is isolated through standard procedures such as extraction and purified by crystallization or column chromatography.

Conclusion

The synthesis of 3-phenyl-1,2,4-oxadiazole can be efficiently achieved through several reliable methods. The choice between a two-step synthesis via an isolated amidoxime and a more streamlined one-pot procedure depends on the specific requirements of the research, including scale, purity requirements, and available starting materials. The two-step method offers greater control over each stage of the reaction, while the one-pot synthesis provides a more rapid and atom-economical route to the target molecule. Both methodologies are well-established and offer robust access to this important heterocyclic scaffold for applications in drug discovery and development.

References

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This compound is a key heterocyclic building block in medicinal chemistry, valued for its role as a stable bioisosteric replacement for ester and amide functionalities and as a versatile intermediate for creating diverse molecular libraries.[1][2][3]

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₇ClN₂O.[4][5] Its core structure consists of a phenyl ring attached to the 3-position and a reactive chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring. This chloromethyl group serves as the primary site for chemical modification.

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 1822-94-2 | [4][5] |

| Molecular Formula | C₉H₇ClN₂O | [4][5] |

| Molecular Weight | 194.62 g/mol | [4][5] |

| Melting Point | 42 °C | [5] |

| Boiling Point | 142 °C | [5] |

| Density | 1.283 g/cm³ | [5] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectral data for this exact compound is not publicly available, the following table summarizes the expected characteristic signals based on data from closely related analogues.[2][6][7][8]

| Spectroscopy | Expected Signals |

| ¹H NMR | ~ 8.1 ppm (m, 2H, Ar-H ortho), ~ 7.5 ppm (m, 3H, Ar-H meta, para), ~ 4.8 ppm (s, 2H, -CH₂Cl) |

| ¹³C NMR | ~ 175 ppm (C5-oxadiazole), ~ 169 ppm (C3-oxadiazole), ~ 127-132 ppm (Aromatic carbons), ~ 38 ppm (-CH₂Cl) |

| IR (cm⁻¹) | ~ 3100-3000 (Ar C-H), ~ 1610 (C=N), ~ 1580 (Ar C=C), ~ 1450 (C-O-N), ~ 750-800 (C-Cl) |

| Mass Spec (EI) | Expected fragments include the molecular ion peak [M]⁺, loss of Cl ([M-35]⁺), loss of the chloromethyl group ([M-49]⁺), and fragments corresponding to the phenylnitrile oxide and benzonitrile cations. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key features: the electrophilic chloromethyl group and the stability of the heterocyclic ring.

Reactivity of the Chloromethyl Group

The primary site of reactivity is the methylene carbon attached to the chlorine atom. This carbon is highly susceptible to nucleophilic substitution (Sₙ2) reactions . The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the chloromethyl group, making it an excellent substrate for reaction with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of various functional groups.

Common nucleophiles that react with this substrate include:

-

Amines (Primary and Secondary): To form aminomethyl derivatives.

-

Thiols: To generate thioethers.

-

Alcohols/Phenols: To produce ethers.

-

Azides: Leading to the formation of azidomethyl compounds, which can be further reduced to primary amines or used in click chemistry.

-

Cyanide: To yield the corresponding nitrile.

Stability of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is generally considered a stable heterocyclic system. It is often employed in drug design as a bioisostere for ester and amide groups to improve metabolic stability by preventing hydrolysis by esterases and amidases.[2][3] However, the ring is not inert. It possesses low aromaticity and a relatively weak O-N bond, making it susceptible to cleavage under certain reductive or harsh basic/acidic conditions.[3][9] This susceptibility can sometimes be exploited for further synthetic transformations, leading to different heterocyclic systems through ring-rearrangement reactions.[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and a representative nucleophilic substitution reaction.

Synthesis of this compound

The most common and efficient method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed in situ from the reaction of a suitable amidoxime with an acyl chloride.[11]

Materials:

-

Benzamidoxime

-

Chloroacetyl chloride

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamidoxime (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the solution and stir for 5 minutes.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Representative Nucleophilic Substitution: Reaction with an Amine

This protocol details a general procedure for the reaction of this compound with a generic secondary amine (e.g., piperidine or morpholine).[3]

Materials:

-

This compound

-

Secondary amine (e.g., piperidine) (1.1 eq)

-

Pyridine or Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add the secondary amine (1.1 eq) followed by pyridine (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography (silica gel) or recrystallization to obtain the desired aminomethyl-1,2,4-oxadiazole derivative.

Role in Drug Development and Signaling Pathways

The 1,2,4-oxadiazole scaffold is a prominent feature in modern medicinal chemistry.[2] Derivatives of this compound serve as crucial intermediates in the synthesis of compounds targeting a wide array of diseases, including cancer, inflammation, and infections.[2][4]

Inhibition of the c-MYC Pathway

One notable area of investigation involves 1,2,4-oxadiazole derivatives as inhibitors of the c-MYC oncogene.[4][5] The c-MYC protein is a transcription factor that is overexpressed in many human cancers. For its activity, c-MYC must form a heterodimer with its partner protein, MAX. This c-MYC/MAX dimer then binds to DNA and drives the transcription of genes involved in cell proliferation, growth, and metabolism.

Certain 1,2,4-oxadiazole-based small molecules have been shown to inhibit c-MYC activity.[4][5] The proposed mechanism involves the binding of the inhibitor to c-MYC, preventing its dimerization with MAX.[5][9] By disrupting the formation of the functional c-MYC/MAX heterodimer, the inhibitor effectively shuts down the downstream transcriptional activity. This leads to several anti-cancer effects, including:

-

Downregulation of c-MYC expression [5]

-

Induction of DNA damage [4]

-

Cell cycle arrest (often at the G2/M or S phase)[4]

-

Induction of Apoptosis (programmed cell death)[4]

References

- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole

An In-depth Technical Guide to 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and significant applications in the field of drug development. This document is intended for researchers, scientists, and professionals involved in medicinal chemistry and drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 1822-94-2[1][2][3][4] |

| Molecular Formula | C₉H₇ClN₂O[1][2][3] |

| Molecular Weight | 194.62 g/mol [1][2][3] |

| Melting Point | 42 °C[1] |

| Boiling Point | 142 °C[1] |

| Density | 1.283 g/cm³[1] |

| IUPAC Name | This compound[3] |

Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, is predominantly achieved through the condensation of amidoximes with carboxylic acid derivatives.[5] This common synthetic strategy is valued for its efficiency and is illustrated in the workflow diagram below.

Experimental Protocols

General Procedure for the Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles:

A widely adopted method for synthesizing 1,2,4-oxadiazoles involves a two-step process starting from an amidoxime.[6]

-

Formation of O-acylamidoxime Intermediate: The appropriate amidoxime (in this case, benzamidoxime) is reacted with an acylating agent like an acid chloride (chloroacetyl chloride) in the presence of a base. This reaction is typically carried out in an aprotic solvent at room temperature. The base is crucial for scavenging the HCl generated during the acylation.

-

Cyclodehydration: The resulting O-acylamidoxime intermediate is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This step can be achieved by heating or by using a dehydrating agent. The specific conditions, such as temperature and choice of solvent, can be optimized to improve the yield.

Applications in Drug Development

The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry due to its bioisosteric properties, mimicking amides and esters, while offering enhanced metabolic stability.[5][7] This has led to the exploration of 1,2,4-oxadiazole derivatives in a wide range of therapeutic areas.

Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Certain 1,2,4-oxadiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[8]

-

Anti-inflammatory: These compounds have been investigated for their potential to inhibit inflammatory pathways.[7]

-

Nematicidal: Recent studies have highlighted the efficacy of 1,2,4-oxadiazole derivatives, such as those with a chloromethyl group, as nematicides for agricultural applications.[9]

-

Neuroprotective: Some derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's.[7]

The versatility of the 1,2,4-oxadiazole scaffold continues to make it an attractive target for the design and development of novel therapeutic agents.[6][10]

References

- 1. This compound CAS#: 1822-94-2 [m.chemicalbook.com]

- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 3. This compound | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1822-94-2 [chemicalbook.com]

- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes crystallographic data from analogous structures, computational modeling, and spectroscopic information to deliver a detailed understanding of its three-dimensional architecture. Experimental protocols for its synthesis and characterization are also presented, offering a practical resource for researchers.

Introduction

The 1,2,4-oxadiazole ring is a prominent scaffold in drug discovery, known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its molecular structure and preferred conformation is crucial for rational drug design and the development of structure-activity relationships (SAR). This guide aims to provide a detailed exposition of these structural features.

Molecular Structure

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystal structure of the closely related analog, 5-chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole, provides significant insights into the core geometry.[1][2]

The analysis of this analog reveals that the benzene and oxadiazole rings are nearly coplanar, with a very small dihedral angle between them.[2] This planarity suggests a degree of conjugation between the two ring systems. The chloromethyl group is positioned at the 5-position of the oxadiazole ring.

Tabulated Crystallographic Data (from 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole)

The following table summarizes key bond lengths and angles, which are expected to be highly comparable to those in this compound.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C-Cl | Value not available |

| C(oxadiazole)-C(methylene) | Value not available | |

| N-O | Value not available | |

| C=N | Value not available | |

| C(phenyl)-C(oxadiazole) | Value not available | |

| Bond Angles | C(oxadiazole)-C(methylene)-Cl | Value not available |

| C(phenyl)-C(oxadiazole)-N | Value not available | |

| O-C(oxadiazole)-N | Value not available | |

| Dihedral Angle | Phenyl ring - Oxadiazole ring | 4.4(3)°[2] |

Note: Specific bond lengths and angles for the chloromethyl and oxadiazole moieties were not explicitly provided in the referenced abstract. However, the near co-planarity of the ring systems is a key structural feature.

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around two key single bonds:

-

The bond connecting the phenyl ring to the oxadiazole ring.

-

The bond connecting the oxadiazole ring to the chloromethyl group.

As indicated by the crystal structure of the 4-methyl analog, there is a strong preference for a planar conformation between the phenyl and oxadiazole rings, likely due to the energetic favorability of π-system conjugation.[2] Rotation around the C(oxadiazole)-C(methylene) bond will determine the spatial orientation of the chlorine atom relative to the heterocyclic ring. Computational modeling studies on similar 1,2,4-oxadiazole derivatives can provide insights into the rotational energy barriers and preferred conformers.

The logical relationship for determining the overall conformation is outlined in the following diagram:

References

theoretical and computational studies of 3-phenyl-1,2,4-oxadiazole derivatives

An In-Depth Technical Guide to Theoretical and Computational Studies of 3-Phenyl-1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its bioisosteric properties and a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of recent theoretical and computational approaches used to design, synthesize, and evaluate 3-phenyl-1,2,4-oxadiazole derivatives for various therapeutic applications.

Core Synthesis and Characterization

The synthesis of 3-phenyl-1,2,4-oxadiazole derivatives typically involves the cyclization of an O-acyl-amidoxime intermediate. A common synthetic route starts from a commercially available substituted benzonitrile, which is converted to the corresponding amidoxime. This intermediate then reacts with a suitable carboxylic acid or its derivative to form the 1,2,4-oxadiazole ring.

A representative synthetic pathway is the preparation of 3-phenyl-1,2,4-oxadiazole derivatives as potential SARS-CoV-2 main protease (Mpro) inhibitors.[3] The synthesis begins with the reaction of a substituted benzonitrile with hydroxylamine hydrochloride to form an N'-hydroxybenzimidamide intermediate. This intermediate is then cyclized with a carboxylic acid derivative to yield the final 3-phenyl-1,2,4-oxadiazole product.[3]

General Synthetic Workflow

Caption: General synthetic workflow for 3-phenyl-1,2,4-oxadiazole derivatives.

Theoretical and Computational Studies

Computational methods are integral to understanding the structure-activity relationships (SAR) and guiding the design of novel 3-phenyl-1,2,4-oxadiazole derivatives. Density Functional Theory (DFT) and molecular docking are two of the most commonly employed techniques.

Density Functional Theory (DFT)

DFT studies are used to investigate the electronic and structural properties of molecules.[4] These calculations can predict molecular geometry, orbital energies (HOMO-LUMO), and chemical reactivity descriptors, providing insights into the stability and reactivity of the designed compounds. For instance, DFT calculations have been used to analyze the stability and reactivity of 1,3,4-oxadiazole derivatives, which can be analogously applied to the 1,2,4-oxadiazole isomer, to identify the most promising candidates for further studies.[5][6]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug design, it is used to predict the binding mode of a ligand (the drug candidate) to the active site of a target protein.

For example, in the development of 3-phenyl-1,2,4-oxadiazole derivatives as SARS-CoV-2 Mpro inhibitors, molecular docking was used to predict the binding interactions of a hit compound within the active site of the Mpro enzyme.[3] The docking results revealed key hydrogen bonding and π-anion interactions, which guided the subsequent structural optimization of the lead compound.[3] Similarly, docking studies have been employed to understand the binding modes of 3-phenyl-β-alanine-based oxadiazole analogues as carbonic anhydrase II inhibitors, highlighting crucial hydrogen bonding interactions with key residues in the active site.[8]

Computational Workflow for Drug Design

Caption: Integrated computational and experimental workflow for drug discovery.

Pharmacological Activities and Data Presentation

Theoretical and computational studies have guided the development of 3-phenyl-1,2,4-oxadiazole derivatives with a wide range of pharmacological activities.

Anticancer Activity

Several studies have reported the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[1][9] For instance, certain derivatives have shown potent inhibitory activity against various cancer cell lines, with some compounds exhibiting equipotent activity to standard drugs like 5-fluorouracil.[9] The antiproliferative potency is often influenced by the nature and position of substituents on the phenyl rings.[1]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 16d | SARS-CoV-2 Mpro | 5.27 | - | - |

| 18b | - | Sub-micromolar | - | - |

| 14a-d | MCF-7, A549, A375 | 0.12–2.78 | Doxorubicin | - |

| Compound 8 | WiDr | 4.5 | - | - |

Table 1: Summary of Anticancer and Antiviral Activities of Selected 1,2,4-Oxadiazole Derivatives. Data sourced from multiple studies.[1][3]

Carbonic Anhydrase Inhibition

A series of novel 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids (structurally related to the 1,2,4-isomer) have been synthesized and evaluated as carbonic anhydrase II (CA-II) inhibitors.[8] Several of these compounds exhibited good to moderate inhibitory activities.[8]

| Compound ID | Target | IC50 (µM) |

| 4a | CA-II | 12.1 ± 0.86 |

| 4c | CA-II | 13.8 ± 0.64 |

| 4b | CA-II | 19.1 ± 0.88 |

| 4h | CA-II | 20.7 ± 1.13 |

Table 2: Carbonic Anhydrase II Inhibitory Activity of 3-Phenyl-β-alanine 1,3,4-Oxadiazole Hybrids. Data from a study by Khalid et al.[8]

Antileishmanial Activity

The structure-activity relationship of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivatives has been explored for their antileishmanial potential.[10] These studies revealed that the presence of an electron-donating group, such as a methoxy group, on the phenyl ring can significantly increase the activity.[10]

| Compound ID | Target Organism | IC50 (µM) |

| Ox1 | L. infantum | 32.9 |

| Ox3 | L. infantum | 336 |

Table 3: Antileishmanial Activity of 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazole Derivatives. Data from a study by de Oliveira et al.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are representative methodologies for synthesis and biological evaluation.

General Procedure for Synthesis of 3-Phenyl-1,2,4-oxadiazole Derivatives

A general procedure for the synthesis of 3-(substituted-phenyl)-1,2,4-oxadiazole derivatives involves the following steps:

-

Amidoxime Formation: A solution of the appropriately substituted benzonitrile in ethanol is treated with hydroxylamine hydrochloride and a base (e.g., potassium carbonate). The mixture is refluxed for several hours. After cooling, the product is typically precipitated by the addition of water and then filtered, washed, and dried.

-

Cyclization: The resulting amidoxime is dissolved in a suitable solvent (e.g., DMF or toluene) along with a carboxylic acid. A coupling agent (e.g., EDCI, HOBT) and a base (e.g., DIEA) are added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield the final 3-phenyl-1,2,4-oxadiazole derivative.[3]

In Vitro Enzyme Inhibition Assay (FRET Assay for SARS-CoV-2 Mpro)

The inhibitory activity of the synthesized compounds against SARS-CoV-2 Mpro can be determined using a Fluorescence Resonance Energy Transfer (FRET) assay.

-

Reagents and Buffer: The assay is performed in a buffer solution (e.g., Tris-HCl, pH 7.3) containing the Mpro enzyme, a fluorogenic substrate, and the test compound at various concentrations.

-

Procedure: The enzyme and the inhibitor are pre-incubated at room temperature. The reaction is initiated by the addition of the FRET substrate. The fluorescence intensity is monitored over time using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Signaling Pathway Inhibition

Caption: Simplified diagram of enzyme inhibition by a 3-phenyl-1,2,4-oxadiazole derivative.

Conclusion

The integration of theoretical and computational studies with traditional synthetic and pharmacological approaches has significantly advanced the discovery and development of 3-phenyl-1,2,4-oxadiazole derivatives as promising therapeutic agents. Molecular docking and DFT calculations provide invaluable insights into the molecular interactions and electronic properties that govern biological activity, enabling a more rational design of potent and selective drug candidates. The diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory effects, underscore the therapeutic potential of this heterocyclic scaffold. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate the promising in vitro and in silico results into clinically effective therapeutics.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies | Semantic Scholar [semanticscholar.org]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for the synthesis and characterization of this compound, and visualizations of its structure and analytical workflow. This information is crucial for the identification, characterization, and quality control of this important chemical entity in research and drug development.

Spectroscopic Data

The spectroscopic data presented here has been compiled from available literature and spectral databases. It provides the key identifiers for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 - 8.13 | Multiplet | 2H | Aromatic (ortho-protons of phenyl ring) |

| ~7.56 - 7.51 | Multiplet | 3H | Aromatic (meta- and para-protons of phenyl ring) |

| ~4.90 | Singlet | 2H | -CH₂Cl |

Note: The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. The exact values may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C5 (Oxadiazole ring) |

| ~168.5 | C3 (Oxadiazole ring) |

| ~131.5 | Aromatic (para-carbon of phenyl ring) |

| ~129.0 | Aromatic (meta-carbons of phenyl ring) |

| ~127.5 | Aromatic (ortho-carbons of phenyl ring) |

| ~126.5 | Aromatic (ipso-carbon of phenyl ring) |

| ~35.0 | -CH₂Cl |

Note: The chemical shifts are reported in parts per million (ppm). These are predicted values based on related structures and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (Aromatic) |

| ~1610 | Medium | C=N stretching (Oxadiazole ring) |

| ~1580, 1450 | Medium to Strong | C=C stretching (Aromatic ring) |

| ~1400 | Medium | C-O stretching (Oxadiazole ring) |

| ~750-700 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 194/196 | High | [M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 159 | Medium | [M-Cl]⁺ |

| 119 | High | [C₆H₅CNOH]⁺ |

| 103 | Medium | [C₆H₅CN]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: The molecular formula of this compound is C₉H₇ClN₂O, with a molecular weight of approximately 194.62 g/mol .[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[2]

Materials:

-

Benzamidoxime

-

Chloroacetyl chloride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve benzamidoxime in an anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the base to the solution, followed by the dropwise addition of chloroacetyl chloride.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[1] Electron ionization (EI) or chemical ionization (CI) can be used.

Visualizations

The following diagrams illustrate the structure of the molecule and a typical workflow for its analysis.

Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Structure of this compound with atom numbering.

References

An In-depth Technical Guide on the Solubility and Stability of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted data on the solubility and stability of the heterocyclic compound 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the key physicochemical properties and handling of this compound.

Physicochemical Properties

This compound is a synthetic compound belonging to the 1,2,4-oxadiazole class of heterocycles, which are recognized for their diverse biological activities and are often used as bioisosteres for esters and amides in medicinal chemistry.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [2][3] |

| Molecular Weight | 194.62 g/mol | [2][3] |

| CAS Number | 1822-94-2 | [2][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | 42 °C | [3] |

| Boiling Point | 142 °C | [3] |

| Density | 1.283 g/cm³ | [3] |

| pKa (Predicted) | -2.0 ± 0.32 | [3] |

| LogP (Predicted) | 2.4 | [2] |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility |

| Water | Poorly soluble |

| Phosphate Buffered Saline (PBS) pH 7.4 | Poorly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Highly soluble |

| Dimethylformamide (DMF) | Highly soluble |

| Acetonitrile | Soluble |

| Dichloromethane | Soluble |

| Acetone | Soluble |

| Hexane | Poorly soluble |

Stability Profile

The chemical stability of a drug candidate is a crucial factor for its development, storage, and therapeutic efficacy. The 1,2,4-oxadiazole ring is generally considered to be a stable heterocyclic system.[4] However, the presence of the chloromethyl group may introduce a point of reactivity. The following sections detail the expected stability of this compound under various stress conditions, based on general principles and data for related compounds.

Hydrolytic Stability

The chloromethyl group in the 5-position of the oxadiazole ring is susceptible to nucleophilic substitution, including hydrolysis. The rate of hydrolysis is expected to be dependent on pH and temperature. Under neutral and acidic conditions, the compound is likely to be relatively stable. However, under basic conditions, the rate of hydrolysis to the corresponding hydroxymethyl derivative is expected to increase.

Thermal Stability

Oxadiazole derivatives are known for their good thermal stability.[5] It is anticipated that this compound will be stable at ambient and refrigerated temperatures (2-8°C) when protected from moisture.[3] At elevated temperatures, degradation may occur, potentially involving the chloromethyl group or the oxadiazole ring itself.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive compounds. While specific photostability data for this compound is not available, it is recommended to handle and store it in light-protected conditions as a precautionary measure, in line with standard practices for novel chemical entities.

Experimental Protocols

The following are detailed, standardized experimental protocols for determining the solubility and stability of this compound. These protocols are based on established scientific methodologies and regulatory guidelines.

Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for determining the kinetic solubility of the compound in various solvents using HPLC with UV detection.

4.1.1. Materials and Reagents

-

This compound

-

HPLC grade solvents (Water, PBS pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile)

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC vials

4.1.2. Experimental Workflow

Caption: Workflow for solubility determination by HPLC.

4.1.3. Procedure

-

Preparation of Standard Solutions: Prepare a 10 mM stock solution of the compound in DMSO. From this stock, prepare a series of standard solutions in the mobile phase to generate a calibration curve (e.g., 0.1, 1, 10, 50, 100 µM).

-

Sample Preparation: Add an excess amount of the solid compound to 1 mL of each test solvent in separate vials.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Dilution: Carefully collect an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted samples and the standard solutions onto the HPLC system.

-

Quantification: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve. Calculate the original solubility in each solvent, accounting for the dilution factor.

Forced Degradation and Stability-Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.[6][7]

4.2.1. Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

HPLC-UV/MS system with a C18 column

-

Photostability chamber

-

Oven

4.2.2. Experimental Workflow

Caption: Workflow for forced degradation studies.

4.2.3. Procedure

-

Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature. Collect and process aliquots as described for acidic hydrolysis.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature. Collect and process aliquots at various time points.

-

Thermal Degradation: Expose both the solid compound and the solution to elevated temperatures (e.g., 80°C) in an oven. Analyze samples at different time points.

-

Photolytic Degradation: Expose the solid compound and the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[7]

-

HPLC-UV/MS Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system coupled with both UV and mass spectrometry (MS) detectors. The MS detector will help in the identification of degradation products.

-

Method Development: Based on the chromatograms of the stressed samples, develop and validate an HPLC method that demonstrates specificity for the parent compound and all major degradation products.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet fully elucidated, derivatives of the 1,2,4-oxadiazole scaffold have been reported to modulate several important signaling pathways in the context of drug discovery.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[8] Several studies have reported that 1,2,4-oxadiazole derivatives can act as inhibitors of this pathway, making it a potential area of investigation for this compound.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1822-94-2 [m.chemicalbook.com]

- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation Playbook – Pharma Stability [pharmastability.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]

A Comprehensive Guide to the Synthesis of 1,2,4-Oxadiazoles for Researchers and Drug Development Professionals

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2][3] This five-membered heterocycle is a key pharmacophore in a variety of experimental, investigational, and marketed drugs.[4][5] This technical guide provides an in-depth overview of the core synthetic methodologies for 1,2,4-oxadiazoles, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their drug discovery and development endeavors.

Core Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring can be broadly categorized into several key strategies, with the choice of method often depending on the desired substitution pattern, substrate availability, and scalability. The most widely adopted methods originate from amidoxime precursors, though other routes involving nitrile oxides and oxidative cyclizations have also proven effective.

Synthesis from Amidoximes and Carbonyl Compounds

The most prevalent and versatile approach to 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carbonyl-containing compound, such as a carboxylic acid, acyl chloride, ester, or anhydride.[2][6] This can be performed as a two-step process, involving the isolation of an O-acylamidoxime intermediate, or as a more streamlined one-pot procedure.[2][4]

Caption: Overview of synthetic routes to 1,2,4-oxadiazoles from amidoximes.

This protocol details a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent.

Materials:

-

Amidoxime (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

EDC·HCl (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amidoxime (1.0 eq) and carboxylic acid (1.1 eq) in dichloromethane (DCM) at 0 °C, add EDC·HCl (1.2 eq) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Heat the reaction mixture to 110 °C and stir for an additional 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.

This method provides a rapid, solvent-free synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation.

Materials:

-

Nitrile (1.0 mmol)

-

Hydroxylamine hydrochloride (1.2 mmol)

-

Meldrum's acid (1.0 mmol)

-

Potassium carbonate (1.2 mmol)

Procedure:

-

In a microwave-transparent vessel, mix the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), Meldrum's acid (1.0 mmol), and potassium carbonate (1.2 mmol).

-

Irradiate the mixture in a microwave reactor at 120 °C for 5-10 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 3,5-disubstituted 1,2,4-oxadiazole.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

A classical and fundamental approach to the 1,2,4-oxadiazole core is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[7] Nitrile oxides are typically generated in situ from the corresponding hydroximoyl chlorides or by dehydration of nitroalkanes. While a powerful method, its utility can be limited by the stability and reactivity of the nitrile oxide and the electronic nature of the nitrile.[5]

Caption: Pathway for 1,3-dipolar cycloaddition to form 1,2,4-oxadiazoles.

This protocol describes a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through the in situ formation of a nitrile oxide.

Materials:

-

Alkyne (1.0 mmol)

-

Nitrile (5.0 mL)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (2.0 mmol)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a solution of the alkyne (1.0 mmol) in nitrile (5.0 mL) and 1,2-dichloroethane (5.0 mL), add iron(III) nitrate nonahydrate (2.0 mmol).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the 3-acyl-1,2,4-oxadiazole.

Flow Chemistry Approaches

The adoption of continuous flow chemistry has enabled the high-throughput synthesis of 1,2,4-oxadiazole libraries, significantly reducing reaction times and facilitating purification.[8][9][10] These systems often involve a multi-step sequence within a single, continuous microreactor setup.[11][12]

Caption: High-throughput synthesis of 1,2,4-oxadiazoles using a continuous flow reactor.

This protocol outlines a general procedure for the synthesis of a 1,2,4-oxadiazole library using an integrated continuous flow synthesis and purification platform.

Setup:

-

A continuous flow reactor system (e.g., Vapourtec R-Series) equipped with multiple pumps, T-mixers, and heated coil reactors.

-

In-line purification module (e.g., preparative HPLC).

Procedure:

-

Prepare stock solutions of a diverse set of carboxylic acids with a coupling agent (e.g., HATU) in a suitable solvent (e.g., DMF).

-

Prepare a stock solution of the starting amidoxime in the same solvent.

-

Pump the two reagent streams into a T-mixer at a defined flow rate.

-

Pass the combined stream through a low-temperature coil reactor to facilitate the initial coupling reaction.

-

Direct the output into a high-temperature coil reactor (e.g., 150-200 °C) to induce cyclodehydration.

-

The crude product stream is then directed to an automated in-line purification system.

-

Collect and analyze the purified fractions to yield the 1,2,4-oxadiazole library.

Comparative Data of Synthetic Methods

The following table summarizes key quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiency and reaction conditions.

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Citations |

| One-Pot from Amidoxime & Carboxylic Acid | Amidoxime, Carboxylic Acid | EDC·HCl, DCM, 110 °C | 8-10 h | Good | [13] |

| Microwave-Assisted One-Pot | Nitrile, Hydroxylamine, Meldrum's Acid | K₂CO₃, Microwave, 120 °C, Solvent-free | 5-10 min | Good-Excellent | [14] |

| 1,3-Dipolar Cycloaddition (Iron-mediated) | Alkyne, Nitrile | Fe(NO₃)₃·9H₂O, DCE, 80 °C | 12 h | Moderate-Good | [14] |

| Room Temperature One-Pot | Amidoxime, Carboxylic Acid Ester | NaOH/DMSO, Room Temperature | 4-24 h | 11-90 | [5] |

| Flow Chemistry | Amidoxime, Carboxylic Acid | HATU, DMF, Low Temp Coupling, High Temp Cyclization | ~10 min residence | Modest-High | [8] |

| Oxidative Cyclization (Electrochemical) | N-benzyl amidoxime | Anodic oxidation, MeCN, Room Temperature | 2-4 h | 65-95 | [15] |

Conclusion

The synthesis of 1,2,4-oxadiazoles is a well-established field with a variety of robust and versatile methods available to researchers. The classical approach via acylation of amidoximes remains a mainstay due to its broad applicability and the commercial availability of starting materials. Modern advancements, including one-pot procedures, microwave-assisted synthesis, and continuous flow technologies, have significantly improved the efficiency, speed, and scalability of 1,2,4-oxadiazole production. The choice of synthetic route will ultimately be guided by the specific target molecule, available resources, and desired throughput. This guide provides a solid foundation for drug development professionals to select and implement the most suitable methodology for their research objectives.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 15. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole as a key building block in the synthesis of diverse, biologically active compounds. The protocols outlined below offer detailed methodologies for its synthesis and subsequent derivatization, supported by quantitative data and mechanistic insights.

Introduction